molecular formula C10H16F3NO2 B1486208 1-Azaspiro[3.5]nonane trifluoroacetate CAS No. 2204054-48-6

1-Azaspiro[3.5]nonane trifluoroacetate

Cat. No.: B1486208
CAS No.: 2204054-48-6
M. Wt: 239.23 g/mol
InChI Key: CKIITJQROWKKQL-UHFFFAOYSA-N
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Description

1-Azaspiro[3.5]nonane trifluoroacetate is a spirocyclic compound that features a unique structural motif, making it an interesting subject for chemical research and potential applications in various fields. The spirocyclic structure consists of a nonane ring fused with an azaspiro moiety, and the trifluoroacetate group adds further chemical diversity and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, which efficiently produces enantiomerically and diastereomerically pure spirocyclic compounds . This method can be adapted to synthesize 1-azaspiro[3.5]nonane by modifying the starting materials and reaction conditions.

Industrial Production Methods: While specific industrial production methods for 1-azaspiro[3.5]nonane trifluoroacetate are not widely documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. These methods often employ robust catalytic systems and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.5]nonane trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups within the molecule.

    Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Azaspiro[3.5]nonane trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-azaspiro[3.5]nonane trifluoroacetate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoroacetate group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

1-Azaspiro[3.5]nonane trifluoroacetate can be compared with other spirocyclic compounds such as:

  • 1-Azaspiro[3.3]heptane
  • 1-Azaspiro[3.4]octane
  • 1-Azaspiro[4.4]nonane

These compounds share the spirocyclic core but differ in ring size and functional groups, which can significantly influence their chemical reactivity and applications. The presence of the trifluoroacetate group in this compound adds a unique aspect to its chemical behavior, making it distinct from its analogs.

Properties

IUPAC Name

1-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.C2HF3O2/c1-2-4-8(5-3-1)6-7-9-8;3-2(4,5)1(6)7/h9H,1-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIITJQROWKKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[3.5]nonane trifluoroacetate
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1-Azaspiro[3.5]nonane trifluoroacetate
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1-Azaspiro[3.5]nonane trifluoroacetate
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Reactant of Route 5
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Reactant of Route 6
1-Azaspiro[3.5]nonane trifluoroacetate

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